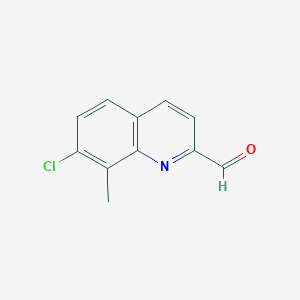

7-Chloro-8-methylquinoline-2-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H8ClNO |

|---|---|

Molecular Weight |

205.64 g/mol |

IUPAC Name |

7-chloro-8-methylquinoline-2-carbaldehyde |

InChI |

InChI=1S/C11H8ClNO/c1-7-10(12)5-3-8-2-4-9(6-14)13-11(7)8/h2-6H,1H3 |

InChI Key |

ACMWTTAVQUEDKM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2)C=O)Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 7 Chloro 8 Methylquinoline 2 Carbaldehyde and Its Derivatives

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is a critical tool for identifying the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the various functional groups within a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the characteristic vibrational modes of different bonds. For 7-Chloro-8-methylquinoline-2-carbaldehyde, the FT-IR spectrum is expected to display several key absorption bands that confirm its structure.

The most prominent peak would be the carbonyl (C=O) stretching vibration from the aldehyde group, typically appearing in the region of 1660-1700 cm⁻¹. In related quinoline-carbaldehyde compounds, this C=O stretch has been observed around 1663-1667 cm⁻¹. mdpi.com The aromatic C-H stretching vibrations of the quinoline (B57606) ring are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would appear just below 3000 cm⁻¹. Other important vibrations include the C=N and C=C stretching modes of the quinoline ring system, which are typically found in the 1450-1600 cm⁻¹ range. The C-Cl stretching vibration is expected to appear in the lower frequency region of the spectrum.

In similar structures, such as 8-hydroxyquinoline (B1678124) derivatives, characteristic peaks for O-H and N-H stretches are observed, but for the title compound, the key identifiers remain the carbonyl and quinoline ring vibrations. rsc.org The analysis of related compounds like 7-chloro-4-hydroxy-3-quinolinecarboxylic acid also highlights the complexity of the spectra, with numerous bands corresponding to ring vibrations, overtones, and combination bands. iosrjournals.org

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O Stretch | 1660 - 1700 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Methyl Group | C-H Stretch | 2850 - 2970 |

| Quinoline Ring | C=C and C=N Stretch | 1450 - 1600 |

| Chloro Group | C-Cl Stretch | 600 - 800 |

Raman Spectroscopy (FT-Raman and Dispersive Raman) for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR, as it detects molecular vibrations that result in a change in polarizability. It is particularly effective for observing non-polar bonds and symmetric vibrations, which may be weak or absent in an FT-IR spectrum.

For this compound, Raman spectroscopy would be useful for characterizing the vibrations of the quinoline ring skeleton and the C-Cl bond. In the FT-Raman spectrum of the related compound 7-Chloro-2-methylquinoline (B49615), characteristic peaks for the quinoline ring are observed. nih.gov Theoretical studies on similar chlorinated quinolines have shown that both FT-IR and FT-Raman spectra, when used together, provide a comprehensive vibrational assignment. iosrjournals.org The symmetric vibrations of the aromatic system and the methyl group would be particularly prominent in the Raman spectrum. Due to potential fluorescence from the compound, FT-Raman might be preferred over dispersive Raman. iosrjournals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the complete carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Connectivity

¹H-NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In this compound, distinct signals are expected for the aldehyde, aromatic, and methyl protons.

The most downfield signal is anticipated for the aldehyde proton (-CHO), typically appearing between δ 9.5 and 10.5 ppm as a singlet. mdpi.com The protons on the quinoline ring will appear in the aromatic region (δ 7.0–9.0 ppm). Specifically, the proton at the C4 position is expected to be a doublet, coupled to the proton at C3. The protons at C5 and C6 would also likely appear as doublets, showing coupling to each other. The methyl group (-CH₃) protons at the C8 position would resonate upfield, likely as a singlet around δ 2.5–2.8 ppm. mdpi.com The exact chemical shifts and coupling constants (J-values) are influenced by the electronic effects of the chloro, methyl, and aldehyde substituents. For instance, in related quinoline-7-carbaldehydes, the aldehyde proton signal is noted around δ 10.4 ppm. mdpi.com

Table 2: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| 2-CHO | 9.5 - 10.5 | Singlet (s) |

| H-3 | 7.8 - 8.2 | Doublet (d) |

| H-4 | 8.2 - 8.6 | Doublet (d) |

| H-5 | 7.5 - 7.8 | Doublet (d) |

| H-6 | 7.7 - 8.0 | Doublet (d) |

| 8-CH₃ | 2.5 - 2.8 | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Skeleton Elucidation

¹³C-NMR spectroscopy maps the carbon framework of a molecule. Given the structure of this compound, ten distinct signals are expected in the broadband-decoupled ¹³C-NMR spectrum, corresponding to the ten carbon atoms in the quinoline ring system, plus the aldehyde and methyl carbons.

The aldehyde carbonyl carbon (C=O) is the most deshielded, with a chemical shift expected in the range of δ 190–200 ppm. mdpi.com The carbons of the quinoline ring typically resonate between δ 120 and 150 ppm. nih.govchemicalbook.com The carbon atom attached to the chlorine (C7) will be influenced by the halogen's electronegativity. Quaternary carbons (C2, C7, C8, C8a, C4a) can be identified by their lower intensity or by using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The methyl carbon (8-CH₃) will be the most upfield signal, expected around δ 15–25 ppm. mdpi.com

Table 3: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Position | Expected Chemical Shift (δ, ppm) |

|---|---|

| 2-CHO | 190 - 200 |

| C2 | 150 - 155 |

| C3 | 120 - 125 |

| C4 | 135 - 140 |

| C4a | 145 - 150 |

| C5 | 125 - 130 |

| C6 | 128 - 132 |

| C7 | 130 - 135 |

| C8 | 135 - 140 |

| C8a | 140 - 145 |

| 8-CH₃ | 15 - 25 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structural Assignments

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between adjacent protons on the quinoline ring, such as between H3 and H4, and between H5 and H6. This helps to confirm the connectivity of the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com An HSQC spectrum would show a cross-peak connecting the aldehyde proton signal to the aldehyde carbon signal, the methyl proton signal to the methyl carbon signal, and each aromatic proton signal to its corresponding carbon signal on the ring. This allows for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial as it shows correlations between protons and carbons that are two or three bonds away (long-range ¹H-¹³C correlations). youtube.com The HMBC spectrum would provide the final pieces of the structural puzzle. Key expected correlations include:

A cross-peak between the aldehyde proton (CHO) and the C2 carbon of the quinoline ring.

Correlations from the methyl protons (8-CH₃) to the C8, C7, and C8a carbons.

Correlations from the H5 proton to the C7 and C4a carbons, confirming the position of the chloro-substituent.

By combining the information from these 1D and 2D NMR experiments, every proton and carbon atom in the this compound molecule can be assigned with high confidence, providing a complete and unambiguous structural elucidation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of these ions. For the isomer 2-Chloro-8-methylquinoline-3-carbaldehyde (B1582571) , a Fast Atom Bombardment (FAB) mass spectrum, which produces similar molecular ion information, registered a prominent M+ peak at m/z 205, corresponding to its molecular weight, and an M+2 peak at m/z 207, which is characteristic of the presence of a single chlorine atom due to its isotopic distribution (³⁵Cl and ³⁷Cl). ijpsdronline.com A similar pattern would be expected for this compound. The fragmentation would likely involve the loss of the formyl group (-CHO) and the chlorine atom.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental composition. This technique is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. While no specific HRMS data exists for this compound, studies on related quinolinecarbaldehydes utilize HRMS to confirm their synthesized structures. mdpi.com For the target compound (C₁₁H₈ClNO), HRMS would be used to confirm this exact formula against other possibilities.

Computational Chemistry and Theoretical Investigations of 7 Chloro 8 Methylquinoline 2 Carbaldehyde

Quantum Chemical Calculations for Molecular Properties

No published data were found regarding specific quantum chemical calculations for 7-Chloro-8-methylquinoline-2-carbaldehyde.

There are no specific DFT studies detailing the optimized geometry or electronic structure of this compound.

There are no specific HF computations available for a comparative analysis of this compound.

A discussion on basis set selection is not possible without computational studies on the target molecule.

Conformational Analysis and Potential Energy Surfaces

No literature detailing the conformational analysis or potential energy surface of this compound could be located. While studies on isomers like 2-Chloro-7-Methylquinoline-3-Carbaldehyde have identified stable conformers by scanning potential energy surfaces, similar information is absent for the specified compound. dergi-fytronix.comdergipark.org.tr

Electronic Structure Descriptors and Reactivity Prediction

Specific electronic structure descriptors and reactivity predictions for this compound are not available.

A frontier molecular orbital analysis, including HOMO-LUMO energy levels and their distribution, has not been published for this compound. Such analyses are common for other quinoline (B57606) derivatives to understand their electronic transitions and reactivity. dergipark.org.trmdpi.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It reveals the electrophilic and nucleophilic sites, which are crucial for understanding and predicting chemical reactivity. The MEP surface is color-coded to represent the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas with near-zero or intermediate potential, respectively.

For this compound, an MEP analysis would be expected to show the most negative potential (red) localized around the oxygen atom of the carbaldehyde group and the nitrogen atom of the quinoline ring, due to the high electronegativity of these atoms. These sites would be the primary targets for electrophiles. Conversely, regions of positive potential (blue) would likely be found around the hydrogen atom of the carbaldehyde group and the hydrogen atoms of the methyl group. These areas would be susceptible to attack by nucleophiles.

In a study on the related molecule 2-Chloro-7-methylquinoline-3-carbaldehyde, MEP analysis performed using the B3LYP/6-311++G(d,p) method similarly identified the electronegative oxygen and nitrogen atoms as centers of negative potential, confirming their role as reactive sites for electrophilic interactions. dergi-fytronix.com A similar distribution would be anticipated for this compound, providing critical insights into its intermolecular interactions.

Mulliken Charge Analysis and Natural Bond Orbital (NBO) Analysis

Mulliken Charge Analysis is a method for calculating the partial atomic charges in a molecule based on the distribution of electrons among different atoms. While widely used, its results can be highly dependent on the basis set employed in the calculation.

Natural Bond Orbital (NBO) Analysis provides a more robust picture of electron distribution by transforming the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that align with the intuitive Lewis structure of bonds and lone pairs. nih.govresearchgate.net This method yields natural atomic charges and allows for the study of hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy E(2) associated with these interactions.

For this compound, an NBO analysis would provide detailed information on:

Natural Atomic Charges: It would be expected that the oxygen, nitrogen, and chlorine atoms would possess significant negative charges, while the carbonyl carbon and adjacent carbons would be positively charged.

Hybridization: The analysis would describe the hybridization of atomic orbitals forming the sigma (σ) and pi (π) bonds within the molecule.

Donor-Acceptor Interactions: The most significant interactions would likely involve the delocalization of electron density from lone pairs on the oxygen and nitrogen atoms into the antibonding π* orbitals of the quinoline ring system. These π-π* interactions are key to the stability of the aromatic system.

A computational study on 2-Chloro-7-methylquinoline-3-carbaldehyde found that the total stabilization energy difference between its two conformers was 22.2 kJ mol⁻¹, a value explained through the specific donor-acceptor orbital interactions identified by NBO analysis. dergi-fytronix.com For this compound, such an analysis would similarly illuminate its electronic structure and stability.

Table 1: Hypothetical NBO and Mulliken Charge Distribution for this compound (Note: This table is illustrative. Actual values would require specific DFT calculations.)

| Atom | Mulliken Charge (e) | NBO Charge (e) |

|---|---|---|

| N1 | -0.55 | -0.60 |

| C2 | +0.20 | +0.15 |

| C7 | +0.05 | +0.02 |

| Cl | -0.15 | -0.25 |

| C8 | -0.10 | -0.12 |

| C (Methyl) | -0.40 | -0.50 |

| C (Carbaldehyde) | +0.45 | +0.55 |

Fukui Functions and Conceptual DFT Descriptors for Regioselectivity

Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical reactivity through various descriptors. Fukui functions (f(r)) are particularly important for predicting the regioselectivity of a molecule by identifying the sites most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net

The Fukui function comes in three forms:

f⁺(r): For nucleophilic attack (reaction with an electron donor).

f⁻(r): For electrophilic attack (reaction with an electron acceptor).

f⁰(r): For radical attack.

By calculating the condensed Fukui functions for each atom in this compound, one could pinpoint the most reactive sites. It would be expected that the carbaldehyde carbon atom would have a high f⁺(r) value, making it the primary site for nucleophilic attack. The nitrogen and oxygen atoms would likely show high f⁻(r) values, indicating their susceptibility to electrophilic attack.

Other conceptual DFT descriptors, such as local softness and the dual descriptor (Δf(r)) , offer a more refined prediction of reactivity. The dual descriptor, in particular, is known to be more efficient than the Fukui function for distinguishing between nucleophilic and electrophilic sites on a molecule. researchgate.net A comprehensive DFT study on this compound would utilize these tools to create a detailed map of its chemical reactivity.

Theoretical Prediction and Simulation of Spectroscopic Data

Computational Infrared and Raman Spectral Simulations

Computational methods, particularly DFT, are widely used to simulate the infrared (IR) and Raman spectra of molecules. nih.gov By calculating the harmonic vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands. dergi-fytronix.com These calculations are typically performed using a specific functional and basis set, such as B3LYP/6-311++G(d,p). The calculated frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and other systematic errors. chemijournal.com

A theoretical vibrational analysis of this compound would predict the frequencies for key functional groups:

C=O Stretch: A strong, characteristic band for the carbaldehyde carbonyl group, expected in the region of 1670-1700 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group around 2850-2960 cm⁻¹.

C=N and C=C Stretches: Vibrations associated with the quinoline ring system, typically found in the 1400-1600 cm⁻¹ range.

C-Cl Stretch: A band corresponding to the carbon-chlorine bond, expected in the lower frequency region of the spectrum.

Studies on analogous molecules like quinoline-7-carboxaldehyde have successfully used DFT calculations to assign experimental IR and Raman spectra, demonstrating the power of this combined approach. rsc.org

Table 2: Illustrative Predicted Vibrational Frequencies for this compound (Note: This table is for illustrative purposes. Actual values require specific DFT calculations.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3080 | Weak-Medium |

| Aliphatic C-H Stretch | 2950 | Medium |

| C=O Stretch | 1690 | Strong (IR) |

| C=N Stretch | 1580 | Medium |

| C=C Aromatic Stretch | 1500 | Medium-Strong |

Theoretical UV-Vis Spectra and Electronic Excitation Analysis

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. It calculates the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities, respectively. eurjchem.com This analysis helps to understand the electronic structure of a molecule by identifying the nature of its electronic transitions, such as π→π* or n→π*.

For this compound, a TD-DFT calculation would likely be performed in a solvent to simulate experimental conditions, using a model like the Polarizable Continuum Model (PCM). bsu.edu The analysis would focus on the transitions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The expected results would show strong absorptions in the UV region corresponding to π→π* transitions within the conjugated quinoline ring system. Lower energy n→π* transitions, originating from the lone pairs of the nitrogen and oxygen atoms, would also be predicted. A theoretical study on the related 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde (B8767399) confirmed that its UV-Vis absorption bands were due to such π→π* and n→π* electronic transitions. eurjchem.com A similar analysis for this compound would provide a fundamental understanding of its electronic properties.

Reactivity and Derivatization Strategies for 7 Chloro 8 Methylquinoline 2 Carbaldehyde

Reactions at the Carbaldehyde Functionality

The aldehyde group at the C2 position of the quinoline (B57606) ring is a primary site for a variety of chemical transformations, including condensation reactions, carbon-carbon bond formations, and redox reactions.

Condensation Reactions with Amines to Form Schiff Bases

The condensation of 7-Chloro-8-methylquinoline-2-carbaldehyde with primary amines readily forms Schiff bases, also known as imines. This reaction typically involves heating the aldehyde and the amine in a suitable solvent, such as ethanol (B145695) or acetone. The formation of the C=N double bond is a hallmark of this reaction. Schiff bases derived from quinoline aldehydes are of significant interest due to their potential biological activities. While specific studies on this compound are not abundant, the condensation of the closely related 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) with various substituted anilines to form the corresponding Schiff bases has been reported, indicating the feasibility of this transformation.

The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the imine. The reaction conditions can be tailored to optimize the yield of the desired Schiff base.

Table 1: Examples of Schiff Base Formation with Quinoline Aldehydes

| Quinoline Aldehyde | Amine | Product |

| 2-Chloro-8-methylquinoline-3-carbaldehyde | Substituted anilines | 1-(2-Chloro-8-methylquinolin-3-yl)-N-(substituted-phenyl)methanimine |

| 5-Chloro-salicylaldehyde | Various primary amines | Schiff bases of 5-chloro-salicylaldehyde |

| 2-Oxo-quinoline-3-carbaldehyde | Various amines | 2-Oxo-quinoline-3-carbaldehyde Schiff-base derivatives |

Formation of Hydrazone Derivatives

Reacting this compound with hydrazine (B178648) or its derivatives, such as hydrazine hydrate (B1144303) or substituted hydrazines (e.g., phenylhydrazine), leads to the formation of hydrazones. researchgate.net These compounds, characterized by the R2C=NNR2 functional group, are another important class of derivatives with a wide range of applications. The synthesis is typically carried out by refluxing the aldehyde and the hydrazine derivative in a solvent like ethanol. researchgate.net The resulting hydrazones can serve as ligands for the formation of metal complexes or as intermediates for the synthesis of other heterocyclic compounds. thermofisher.comresearchgate.net The formation of hydrazones from various quinoline aldehydes is a well-established synthetic route. researchgate.netthermofisher.commychemblog.com For instance, 2-chloroquinoline-3-carbaldehydes have been successfully converted to their corresponding hydrazones by treatment with hydrazine hydrate in ethanol. researchgate.net

Knoevenagel Condensation and Related Carbon-Carbon Bond Formations

The Knoevenagel condensation is a key carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. researchgate.netthermofisher.commychemblog.com For this compound, this reaction provides a pathway to α,β-unsaturated compounds. Active methylene compounds that can be employed in this reaction include malononitrile, ethyl cyanoacetate, and diethyl malonate. thermofisher.combas.bg The reaction is typically catalyzed by a weak base such as piperidine (B6355638) or ammonia. mychemblog.com The product of the Knoevenagel condensation can undergo further reactions, such as hydrolysis and decarboxylation, to yield a variety of derivatives. youtube.com Although specific examples with this compound are not detailed in the literature, the general applicability of the Knoevenagel condensation to aromatic and heteroaromatic aldehydes suggests its utility for this compound. researchgate.netbas.bg

Table 2: Common Reagents in Knoevenagel Condensation

| Component | Examples |

| Aldehyde | Aromatic aldehydes, Heteroaromatic aldehydes |

| Active Methylene Compound | Malononitrile, Diethyl malonate, Ethyl acetoacetate, Acetylacetone |

| Base Catalyst | Piperidine, Ammonium acetate, Pyrrolidine |

Oxidation and Reduction Reactions of the Aldehyde Group

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of the aldehyde group to a carboxylic acid, yielding 7-Chloro-8-methylquinoline-2-carboxylic acid, can be achieved using various oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4) or acidified potassium dichromate(VI) (K2Cr2O7). libretexts.orgchemguide.co.uk Under acidic conditions, the aldehyde is oxidized directly to the carboxylic acid. libretexts.org The successful oxidation of the methyl group at the 8-position of 7-chloro-8-methylquinoline (B132762) to a carboxylic acid using nitric acid in the presence of a catalyst has been patented, suggesting that the quinoline ring is stable under certain oxidative conditions. google.com

Reduction: The reduction of the aldehyde group to a primary alcohol, (7-Chloro-8-methylquinolin-2-yl)methanol, is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reagent commonly used for this purpose and can be employed in protic solvents like ethanol or methanol. orientjchem.orglibretexts.org More powerful reducing agents like lithium aluminum hydride (LiAlH4) can also be used, but require anhydrous conditions. libretexts.org The reduction of aldehydes and ketones to their corresponding alcohols is a fundamental transformation in organic synthesis. orientjchem.orglibretexts.org

Functionalization of the Quinoline Ring System

Beyond the reactions of the carbaldehyde group, the quinoline ring itself can undergo functionalization, primarily through electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Reactions on the Quinoline Core

Electrophilic aromatic substitution on the quinoline ring is a complex process influenced by the reaction conditions and the nature of the existing substituents. The pyridine (B92270) ring is generally less reactive towards electrophiles than the benzene (B151609) ring due to the electron-withdrawing effect of the nitrogen atom. In the case of this compound, the presence of the electron-withdrawing carbaldehyde group at the C2 position further deactivates the pyridine ring. Therefore, electrophilic attack is expected to occur on the benzene ring (positions C5, C6).

The directing effects of the substituents on the benzene ring—the chloro group at C7 and the methyl group at C8—will determine the position of substitution. The chloro group is a deactivating but ortho-, para-directing substituent. The methyl group is a weakly activating and ortho-, para-directing substituent.

Considering these effects:

The C8-methyl group directs electrophiles to the ortho position, which is C7 (already substituted) and the para position, which is C5.

The C7-chloro group directs electrophiles to its ortho positions (C6 and C8, with C8 already substituted) and its para position (C5).

Both groups direct towards the C5 position, making it the most probable site for electrophilic substitution. The C6 position is also activated by the C7-chloro group. Therefore, a mixture of 5- and 6-substituted products might be expected, with the 5-substituted product likely being the major isomer.

Examples of electrophilic aromatic substitution on related quinoline systems support this analysis. For instance, the nitration of 7-methylquinoline (B44030) with fuming nitric acid in sulfuric acid selectively yields 7-methyl-8-nitroquinoline, demonstrating the influence of the methyl group. brieflands.com Furthermore, a general method for the halogenation of 8-substituted quinolines has been shown to proceed with high regioselectivity at the C5 position. rsc.org

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO3 / H2SO4 | 7-Chloro-8-methyl-5-nitroquinoline-2-carbaldehyde |

| Halogenation | Br2 / FeBr3 | 5-Bromo-7-chloro-8-methylquinoline-2-carbaldehyde |

| Sulfonation | SO3 / H2SO4 | 7-Chloro-8-methyl-2-carbaldehyde-5-sulfonic acid |

Nucleophilic Aromatic Substitution at the C-7 Chloro Position

The chloro group at the C-7 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). The quinoline ring, being an electron-deficient heteroaromatic system, facilitates such reactions. The reactivity of the C-7 position is generally less than that of the C-2 and C-4 positions, but substitution can be achieved under appropriate conditions, typically requiring elevated temperatures or the use of a catalyst.

Studies on analogous chloroquinolines demonstrate that the chlorine atom can be displaced by a variety of nucleophiles. For instance, research on 2,4-dichloro-8-methylquinoline (B1596889) has shown regioselective substitution where hydrazine hydrate preferentially attacks the C-4 position, leaving the C-2 chloro group intact. mdpi.org This suggests that in this compound, the C-7 chloro group would likely require more forcing conditions for substitution compared to a chloro group at the C-2 or C-4 position.

In the case of 4-chloro-8-methylquinolin-2(1H)-one, the C-4 chloro group has been successfully substituted by various nucleophiles, including thiourea, hydrazine, and sodium azide (B81097), to yield the corresponding 4-sulfanyl, 4-hydrazino, and 4-azido derivatives. mdpi.com These reactions provide a model for the types of transformations that could be possible at the C-7 position of this compound.

Table 1: Examples of Nucleophilic Aromatic Substitution on Analogous Chloroquinolines

| Substrate (Analogue) | Nucleophile/Reagents | Product | Reference |

|---|---|---|---|

| 2,4-Dichloro-8-methylquinoline | Hydrazine hydrate | 2-Chloro-4-hydrazino-8-methylquinoline | mdpi.org |

| 2,4-Dichloro-8-methylquinoline | Sodium azide / Toluene-4-sulphonic acid | 4-Azido-2-chloro-8-methylquinoline | mdpi.org |

| 4-Chloro-8-methylquinolin-2(1H)-one | Thiourea / Ethanol | 8-Methyl-4-sulfanylquinolin-2(1H)-one | mdpi.com |

| 4-Chloro-8-methylquinolin-2(1H)-thione | Hydrazine hydrate / Ethanol | 4-Hydrazino-8-methylquinoline-2(1H)-thione | mdpi.com |

C-H Bond Functionalization at Unsubstituted Positions

Direct C-H functionalization of the quinoline core offers an atom-economical approach to introduce new substituents. The regioselectivity of these reactions is governed by the electronic properties of the existing substituents and the nature of the catalyst and directing groups, if any. mdpi.comnih.gov For this compound, the unsubstituted positions are C-3, C-4, C-5, and C-6.

In the absence of a strong directing group, electrophilic aromatic substitution on the quinoline ring typically occurs at the C-5 and C-8 positions of the carbocyclic ring. pharmaguideline.com However, the presence of the deactivating chloro group at C-7 and the electron-withdrawing carbaldehyde at C-2, combined with the activating methyl group at C-8, creates a complex substitution pattern.

Transition metal-catalyzed C-H activation provides a powerful tool for regioselective functionalization. mdpi.comnih.gov For instance, the use of directing groups can steer the functionalization to specific positions. While no specific examples for this compound are available, studies on other quinoline derivatives show that the choice of catalyst and reaction conditions can selectively activate different C-H bonds. For example, palladium-catalyzed C-2 arylation of quinoline N-oxides has been reported. mdpi.com

Reactivity Involving the Methyl Substituent at C-8

The methyl group at the C-8 position is a key site for functionalization, primarily through C(sp³)–H bond activation. The proximity of the nitrogen atom in the quinoline ring can facilitate this process through the formation of a cyclometalated intermediate with a transition metal catalyst.

Research on 8-methylquinolines has demonstrated a variety of transformations of the methyl group. These include oxidation, halogenation, and coupling reactions. For example, the methyl group of 8-bromo-7-methylquinoline (B1282700) can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

A more modern approach involves transition metal-catalyzed C-H functionalization. A one-pot reaction involving 7-chloro-2-methylquinoline (B49615) (an isomer of the parent quinoline core of the target compound) has been developed for the synthesis of oxindolyl-quinolines, demonstrating a regioselective C-H functionalization at the methyl group. This highlights the potential for similar transformations on the C-8 methyl group of this compound.

Table 2: Examples of Reactions at the Methyl Group of Analogous Quinolines

| Substrate (Analogue) | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| 8-Bromo-7-methylquinoline | Potassium permanganate | Quinoline carboxylic acid | |

| 7-Chloro-2-methylquinoline | Oxindole-derived propargyl alcohol | C-H functionalized product at methyl group |

Cyclization Reactions and Annulation Strategies

The carbaldehyde group at the C-2 position is a versatile handle for constructing fused ring systems through cyclization and annulation reactions. These reactions typically involve an initial condensation of the aldehyde with a suitable binucleophile, followed by an intramolecular cyclization.

The Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a classic method for quinoline synthesis and can be adapted for the synthesis of fused systems starting from a pre-formed quinoline. mdpi.com In the case of this compound, the aldehyde can react with various active methylene compounds to build new rings onto the quinoline framework.

Modern synthetic strategies often employ [4+2] annulation reactions. mdpi.comnih.govresearchgate.net For example, 2-azidobenzaldehydes have been used in [4+2] annulation reactions for the synthesis of substituted quinolines. mdpi.comnih.gov By analogy, this compound could potentially undergo condensation with various partners, followed by cyclization to afford novel polycyclic heteroaromatic compounds. For instance, reaction with a compound containing both an amino group and an active methylene group could lead to a fused pyridone ring.

Table 3: Examples of Cyclization/Annulation Reactions with Analogous Aldehydes

| Aldehyde Type (Analogue) | Reactant(s) | Product Type | Reference |

|---|---|---|---|

| 2-Aminoaryl ketones | α-Methylene carbonyl compounds | Fused quinolines (Friedländer annulation) | mdpi.com |

| 2-Azidobenzaldehydes | Carbonyl compounds / PPh₃ | 2,3-Substituted quinolines (via aza-Wittig) | mdpi.com |

| 2-Azidobenzaldehydes | Alkynes | Fused quinoline derivatives | mdpi.comnih.gov |

Coordination Chemistry and Ligand Applications of 7 Chloro 8 Methylquinoline 2 Carbaldehyde Derivatives

Catalytic Applications in Organic Transformations

Mechanistic Investigations of Catalytic Cycles

The catalytic utility of Schiff base complexes derived from substituted quinoline-2-carbaldehydes is a subject of considerable research interest. While mechanistic studies specifically targeting derivatives of 7-chloro-8-methylquinoline-2-carbaldehyde are not extensively documented in publicly available literature, plausible catalytic cycles can be inferred from detailed investigations of analogous quinoline-based Schiff base complexes, particularly those involving ruthenium and palladium. These metals are well-known for their catalytic prowess in a variety of organic transformations, including hydrogenation, transfer hydrogenation, and cross-coupling reactions. mdpi.comnih.govnih.gov

A frequently proposed mechanism for transfer hydrogenation of ketones catalyzed by ruthenium(II)-Schiff base complexes involves an inner-sphere pathway. mdpi.com In a typical cycle, using a secondary alcohol like 2-propanol as the hydrogen source and a base (e.g., KOH or KOiPr), the pre-catalyst, a ruthenium(II) complex, is activated. mdpi.com The initial step is the coordination of the alcohol to the metal center, followed by base-assisted deprotonation to form a ruthenium-alkoxide intermediate. This intermediate then undergoes β-hydride elimination to generate a reactive ruthenium-hydride species, releasing a ketone (acetone in the case of 2-propanol).

The substrate ketone then coordinates to the ruthenium-hydride complex. The key step of the catalytic cycle is the migratory insertion of the hydride to the carbonyl carbon of the coordinated ketone, forming a ruthenium-alkoxide of the product. Finally, protonolysis with the hydrogen donor (2-propanol) releases the product alcohol and regenerates the initial ruthenium-alkoxide intermediate, thus completing the catalytic loop. The efficiency and selectivity of this process can be significantly influenced by the electronic and steric properties of the substituents on the quinoline (B57606) ring. For instance, electron-donating groups on the quinoline moiety have been observed to enhance the catalytic activity in some systems. mdpi.com

In the realm of palladium-catalyzed reactions, Schiff base ligands derived from quinoline aldehydes can act as effective ancillary ligands in cross-coupling reactions such as Suzuki and Heck coupling. nih.govnih.gov A generalized catalytic cycle for a Suzuki coupling reaction, for example, would commence with the oxidative addition of an aryl halide to the Pd(0) species, which is often generated in situ from a Pd(II) precatalyst. This step forms a Pd(II)-aryl intermediate. Subsequently, transmetalation occurs, where the organic group from a boronic acid (activated by a base) is transferred to the palladium center, displacing the halide. The final step is reductive elimination from the resulting diorganopalladium(II) complex, which yields the cross-coupled product and regenerates the catalytically active Pd(0) species. The specific structure of the this compound derivative would play a crucial role in stabilizing the palladium intermediates and influencing the rates of oxidative addition and reductive elimination.

A proposed catalytic cycle for the partial transfer hydrogenation of quinolines using a cobalt-amido cooperative catalyst has also been detailed, which proceeds via a stepwise proton-electron/hydrogen atom transfer mechanism. nih.gov This highlights that the nature of the metal center and the ligand framework dictates the operative catalytic pathway.

Table 1: Key Parameters in Catalytic Transfer Hydrogenation of Acetophenone by Analagous Ruthenium(II) Complexes

| Catalyst Precursor | Base | Temperature (°C) | Time (min) | Conversion (%) | TOF (h⁻¹) | Reference |

| [Ru(η⁶-p-cymene)(L1)Cl][PF₆] | KOiPr | 82 | ~10 | 100 | 1600 | mdpi.com |

| [Ru(η⁶-p-cymene)(L2)Cl][PF₆] | KOiPr | 82 | ~10 | 100 | 1600 | mdpi.com |

L1 and L2 represent different substituted pyridine-quinoline ligands. Data is indicative of performance for related systems.

Supramolecular Chemistry and Self-Assembly of Complexes

The field of supramolecular chemistry explores the non-covalent interactions that govern the organization of molecules into larger, well-defined architectures. In the context of metal complexes derived from this compound, the inherent structural features of the ligand—a planar aromatic quinoline ring, a chloro substituent, a methyl group, and a reactive carbaldehyde function that can be converted into a Schiff base—provide a rich platform for crystal engineering and the design of supramolecular assemblies. mdpi.comijfans.org

The self-assembly of these complexes in the solid state is primarily directed by a combination of coordination bonds, hydrogen bonding, and π-π stacking interactions. The planar quinoline moiety is particularly prone to forming π-π stacking interactions, which are crucial in the packing of the crystal lattice. nih.govresearchgate.net The centroid-to-centroid distance between stacked quinoline rings in related structures is typically in the range of 3.4 to 3.9 Å, indicating significant aromatic interaction. nih.govcsic.es The presence of the chloro and methyl substituents on the quinoline ring of the title compound would modulate these π-π interactions through electronic and steric effects, potentially leading to slipped-parallel or T-shaped stacking arrangements.

Table 2: Intermolecular Interactions in a Structurally Related Quinoline Compound

| Compound | Interaction Type | Distance (Å) / Angle (°) | Reference |

| 2-Chloro-7-methylquinoline-3-carbaldehyde | C-H···O | - | nih.gov |

| 8-Chloro-2-methyl-quinoline | π-π stacking | Centroid-centroid distance: 3.819 Å | nih.gov |

Data from closely related structures, indicative of potential interactions.

Future Directions in Academic Research on 7 Chloro 8 Methylquinoline 2 Carbaldehyde

Development of Green and Sustainable Synthetic Methodologies

Traditional methods for synthesizing quinoline (B57606) derivatives, such as the Skraup and Doebner-von Miller reactions, often rely on harsh conditions and hazardous reagents. tandfonline.com The future of synthesizing 7-Chloro-8-methylquinoline-2-carbaldehyde and its analogs lies in the adoption of green chemistry principles, which aim to reduce waste, energy consumption, and the use of toxic substances. benthamdirect.com

Key areas of development will likely include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often improves product yields compared to conventional heating methods. tandfonline.combenthamdirect.com

Nanocatalysis: The use of nanocatalysts offers high efficiency and selectivity in the synthesis of quinoline rings. acs.org These catalysts can often be recovered and reused, aligning with sustainability goals.

Benign Solvents: A shift towards using environmentally friendly solvents like water or ethanol (B145695), or even performing reactions under solvent-free conditions, will be a critical aspect of future synthetic protocols. researchgate.net

One-Pot, Multi-Component Reactions (MCRs): MCRs are highly efficient processes that allow for the construction of complex molecules like quinoline derivatives in a single step from multiple starting materials, minimizing waste and simplifying procedures. rsc.org

Table 1: Comparison of Synthetic Methodologies for Quinoline Synthesis| Methodology | Key Features | Typical Reaction Time | Sustainability Profile |

|---|---|---|---|

| Conventional (e.g., Skraup) | Harsh acids (H₂SO₄), high temperatures, oxidizing agents. tandfonline.com | 4-8 hours | Low |

| Microwave-Assisted | Rapid heating, improved yields, often catalyst-free. tandfonline.combenthamdirect.com | 8-15 minutes | High |

| Nanocatalyst-Based | High efficiency, catalyst reusability, milder conditions. tandfonline.comacs.org | 1-5 hours | High |

| Multi-Component Reaction (MCR) | One-pot synthesis, high atom economy, structural diversity. rsc.org | 2-24 hours | High |

Advanced Computational Studies for Rational Design of New Derivatives

Computational chemistry is an indispensable tool for accelerating the discovery process. Future research will heavily rely on in silico methods to predict the properties of new derivatives of this compound before their synthesis, saving time and resources.

Key computational approaches will include:

Density Functional Theory (DFT): DFT calculations can be used to understand the electronic structure, reactivity, and spectral properties of the molecule and its potential derivatives. arabjchem.org This helps in predicting how modifications to the structure will affect its behavior.

Molecular Docking: For applications in medicinal chemistry, molecular docking simulations can predict how well a designed derivative will bind to a specific biological target, such as an enzyme or receptor. psu.edu This is crucial for the rational design of new therapeutic agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows researchers to identify which structural features are key for a desired effect.

Exploration of Novel Reaction Pathways for Enhanced Functionalization

The existing functional groups on this compound (aldehyde, chloro, and methyl) provide multiple handles for chemical modification. Future synthetic research will focus on exploring novel reactions to create a diverse library of derivatives.

Potential avenues for exploration include:

** aldehyde Group Conversion:** The aldehyde can be transformed into a wide range of other functional groups, such as carboxylic acids, alcohols, amines (via reductive amination), or complex heterocyclic systems through condensation reactions.

Cross-Coupling Reactions: The chloro group at the 7-position is a prime site for modern cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of highly complex derivatives.

C-H Activation: Direct functionalization of the methyl group or other C-H bonds on the quinoline ring represents a highly atom-economical approach to creating new derivatives without the need for pre-functionalized starting materials.

Interdisciplinary Approaches in Materials Science and Analytical Chemistry

The unique photophysical and chelating properties of the quinoline scaffold suggest that derivatives of this compound could find applications beyond traditional chemistry. arabjchem.org

Future interdisciplinary research could focus on:

Fluorescent Sensors: Quinoline derivatives are known to form fluorescent complexes with metal ions. arabjchem.orgrroij.com By modifying the core structure, new derivatives could be developed as highly selective and sensitive fluorescent sensors for detecting specific metal ions in environmental or biological samples. rroij.com

Organic Light-Emitting Diodes (OLEDs): The rigid, planar structure of the quinoline ring is a common feature in materials used for OLEDs. rroij.com Research into new derivatives could lead to the development of novel organic semiconductors with tailored electronic properties for use in next-generation displays and lighting.

Corrosion Inhibitors: The nitrogen atom in the quinoline ring and other heteroatoms in its derivatives can adsorb onto metal surfaces, forming a protective layer. This makes them promising candidates for the development of new, more effective corrosion inhibitors for various industrial applications.

Table 2: Potential Interdisciplinary Applications and Target Properties| Application Area | Target Property | Key Structural Feature | Potential Derivative Type |

|---|---|---|---|

| Analytical Chemistry | Selective Metal Ion Fluorescence. rroij.com | Nitrogen-containing heterocyclic core | Derivatives with chelating groups (e.g., hydroxyl, amino) |

| Materials Science (OLEDs) | Luminescence and charge transport. rroij.com | Extended π-conjugated system | Aryl- or heteroaryl-substituted derivatives via cross-coupling |

| Materials Science (Corrosion) | Adsorption on metal surfaces | Heteroatoms (N, O, S) and π-electrons | Schiff base or oxadiazole derivatives |

High-Throughput Synthesis and Screening for Ligand Discovery

To efficiently explore the potential of this compound as a core structure for new ligands, high-throughput synthesis and screening (HTS) methodologies will be essential. nih.govmdpi.com This approach allows for the rapid generation and evaluation of large libraries of related compounds. nih.gov

Future research in this area will involve:

Combinatorial Chemistry: Using automated or parallel synthesis techniques to react the parent compound with a wide array of building blocks. This can quickly generate a large "library" of derivatives where each molecule has a slightly different structure. nih.gov

Automated Screening: These libraries can then be rapidly screened for a specific property, such as binding affinity to a protein target or antibacterial activity. mdpi.com HTS platforms can test thousands of compounds per day, dramatically accelerating the discovery of "hits." nih.gov

Library Design: The creation of focused chemical libraries, where derivatives are designed based on computational predictions or known structure-activity relationships, will make the screening process more efficient and increase the probability of finding potent and selective ligands. ncsu.edursc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.